

A Technical Guide to the Spectroscopic Analysis of N-Boc-PEG8-alcohol

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Compound of Interest		
Compound Name:	N-Boc-PEG8-alcohol	
Cat. No.:	B1448220	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the expected spectroscopic data for N-**Boc-PEG8-alcohol**, a versatile PEG linker used in bioconjugation and drug delivery. The guide covers nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, detailed experimental protocols, and visualizations of the molecule's structure and analytical workflow.

Chemical Structure and Properties

N-Boc-PEG8-alcohol is a heterobifunctional linker featuring a Boc-protected amine and a terminal hydroxyl group, connected by an eight-unit polyethylene glycol (PEG) spacer. This structure imparts hydrophilicity, making it a valuable tool for modifying biomolecules to improve their solubility and pharmacokinetic profiles.

Molecular Formula: C21H43NO10

Molecular Weight: 469.57 g/mol

CAS Number: 1345337-22-5

Spectroscopic Data

The following tables summarize the expected ¹H NMR, ¹³C NMR, and Mass Spectrometry data for **N-Boc-PEG8-alcohol**. These are predicted values based on the chemical structure and data from similar compounds. Actual experimental values may vary slightly.



Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Chemical Shift (δ)	Multiplicity	Integration	Assignment
~3.70	t	2H	-CH ₂ -OH
~3.64	m	28H	-O-CH ₂ -CH ₂ -O- (PEG backbone)
~3.54	t	2H	-CH2-CH2-OH
~3.30	q	2H	-NH-CH ₂ -
~1.44	S	9H	-C(CH₃)₃ (Boc group)
~5.10 (broad)	S	1H	-NH- (carbamate)
~2.50 (broad)	S	1H	-OH

Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Chemical Shift (δ) ppm	Assignment
~156.0	C=O (carbamate)
~79.0	-C(CH₃)₃ (Boc group)
~72.6	-CH ₂ -O- (PEG, internal)
~70.5	-CH ₂ -O- (PEG backbone)
~70.2	-CH ₂ -CH ₂ -NH-
~61.7	-CH ₂ -OH
~40.5	-NH-CH ₂ -
~28.4	-C(CH₃)₃ (Boc group)

Table 3: Predicted Mass Spectrometry Data (Electrospray Ionization, ESI)



m/z	Ion Species	Description
470.29	[M+H]+	Protonated molecule
492.27	[M+Na]+	Sodium adduct
508.25	[M+K]+	Potassium adduct
939.57	[2M+H] ⁺	Protonated dimer
961.55	[2M+Na] ⁺	Sodiated dimer

Experimental Protocols

The following are detailed methodologies for acquiring NMR and Mass Spectrometry data for **N-Boc-PEG8-alcohol**.

- 3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
- Sample Preparation:
 - Weigh approximately 5-10 mg of N-Boc-PEG8-alcohol.
 - Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃). Other suitable deuterated solvents include deuterium oxide (D₂O) or deuterated methanol (CD₃OD).
 - Transfer the solution to a 5 mm NMR tube.
- Instrumentation and Parameters:
 - Spectrometer: 400 MHz NMR Spectrometer
 - Nuclei: ¹H and ¹³C
 - ¹H NMR Parameters:
 - Number of scans: 16
 - Relaxation delay: 1.0 s



Pulse width: 30°

Acquisition time: 4.0 s

¹³C NMR Parameters:

Number of scans: 1024

Relaxation delay: 2.0 s

Pulse program: Proton-decoupled

3.2. Mass Spectrometry (MS)

- Sample Preparation:
 - Prepare a 1 mg/mL stock solution of N-Boc-PEG8-alcohol in a suitable solvent such as methanol, acetonitrile, or water.
 - Dilute the stock solution to a final concentration of 10-100 μg/mL with the mobile phase.
- Instrumentation and Parameters:
 - Mass Spectrometer: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometer
 - Ionization Mode: Positive Ion Mode
 - Mobile Phase: A mixture of water and acetonitrile (50:50 v/v) with 0.1% formic acid is a common starting point.
 - Infusion: Direct infusion via a syringe pump at a flow rate of 5-10 μL/min.
 - Instrument Settings:

Capillary voltage: 3.5 kV

Drying gas temperature: 300 °C

Drying gas flow: 8 L/min



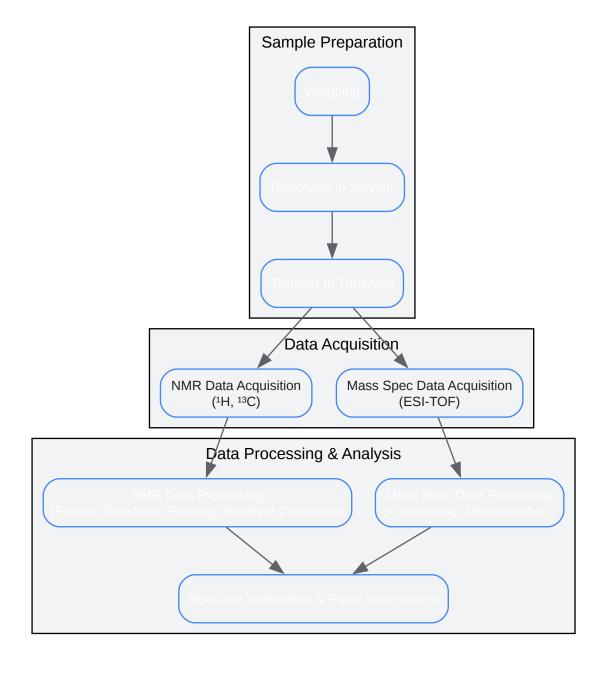
■ Nebulizer pressure: 1 bar

Visualizations

Diagram 1: Chemical Structure of N-Boc-PEG8-alcohol

Caption: Chemical structure of N-Boc-PEG8-alcohol.

Diagram 2: Spectroscopic Analysis Workflow





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Caption: General workflow for spectroscopic analysis.

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